4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole
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Overview
Description
4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno2,3-fbenzothiole core substituted with fluorothiophenyl and butyloctylsulfanyl groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
- Formation of the Thieno2,3-fbenzothiole Core : This step often involves the cyclization of appropriate thiophene derivatives under controlled conditions.
- Introduction of Fluorothiophenyl Groups : This is achieved through electrophilic aromatic substitution reactions, where fluorinated thiophene derivatives are introduced to the core structure.
- Attachment of Butyloctylsulfanyl Groups : This step involves the nucleophilic substitution of alkyl halides with thiol groups, followed by the attachment to the core structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole can undergo various chemical reactions, including:
- Oxidation : The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.
- Substitution : The fluorothiophenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
- Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction : Lithium aluminum hydride, sodium borohydride.
- Substitution : Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the fluorothiophenyl moieties.
Scientific Research Applications
4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole has several applications in scientific research:
- Organic Electronics : Due to its unique electronic properties, this compound is used in the development of organic semiconductors and photovoltaic materials.
- Photocatalysis : Its ability to absorb light and participate in electron transfer reactions makes it a candidate for photocatalytic applications, such as hydrogen evolution from water splitting .
- Material Science : The compound’s structural properties are explored for creating novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism by which 4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole exerts its effects involves its interaction with molecular targets through electron transfer and conjugation. The fluorothiophenyl and butyloctylsulfanyl groups enhance its ability to participate in these processes, making it effective in applications like photocatalysis and organic electronics.
Comparison with Similar Compounds
Similar Compounds:
- 4,8-bis[5-(2-ethylhexyl)-2-thienyl]thieno2,3-fbenzothiole : Similar core structure but different alkyl substituents.
- 4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]benzo[1,2-b:4,5-b’]dithiophene : Features a benzodithiophene core with different substituents.
Uniqueness: 4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno2,3-fbenzothiole is unique due to the presence of both fluorothiophenyl and butyloctylsulfanyl groups, which confer distinct electronic properties and reactivity. This makes it particularly suitable for applications requiring specific electronic characteristics and stability.
Properties
Molecular Formula |
C42H56F2S6 |
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Molecular Weight |
791.3 g/mol |
IUPAC Name |
4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C42H56F2S6/c1-5-9-13-15-19-29(17-11-7-3)27-47-41-33(43)25-35(49-41)37-31-21-23-46-40(31)38(32-22-24-45-39(32)37)36-26-34(44)42(50-36)48-28-30(18-12-8-4)20-16-14-10-6-2/h21-26,29-30H,5-20,27-28H2,1-4H3 |
InChI Key |
HGRLMVSILDFYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CSC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)SCC(CCCC)CCCCCC)F)F |
Origin of Product |
United States |
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